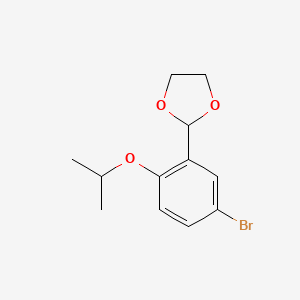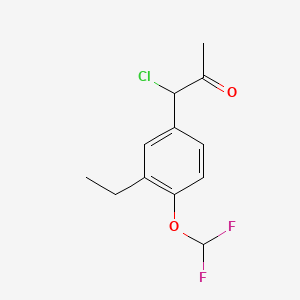
Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by its morpholine ring, which is substituted with a tert-butyl group, an ethoxy group, and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Ethoxy Group Addition: The ethoxy group can be added through an esterification reaction using ethanol and a suitable acid catalyst.
Carboxylate Group Formation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with different substituents replacing the original groups.
Aplicaciones Científicas De Investigación
Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Tert-butyl (S)-2-(3-methoxy-3-oxopropyl)morpholine-4-carboxylate: Similar structure with a methoxy group instead of an ethoxy group.
Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness: Tert-butyl (S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate is unique due to its specific combination of substituents and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H25NO5 |
|---|---|
Peso molecular |
287.35 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)7-6-11-10-15(8-9-19-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1 |
Clave InChI |
REESOCYHQUIWAL-NSHDSACASA-N |
SMILES isomérico |
CCOC(=O)CC[C@H]1CN(CCO1)C(=O)OC(C)(C)C |
SMILES canónico |
CCOC(=O)CCC1CN(CCO1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



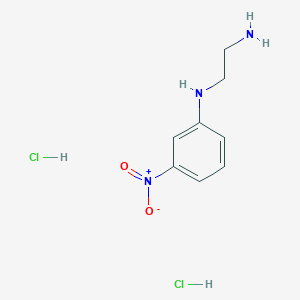

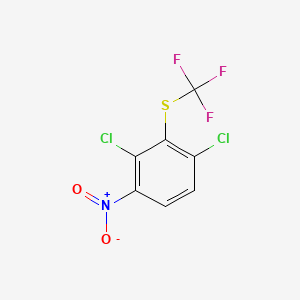



![exo-7-(Boc) 2-Methyl-7-aza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14037295.png)
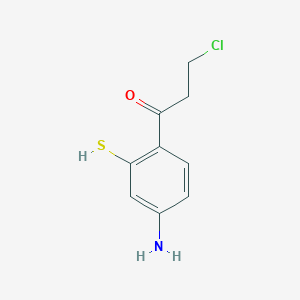


![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14037327.png)
